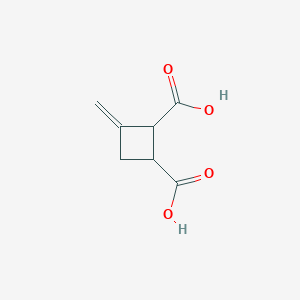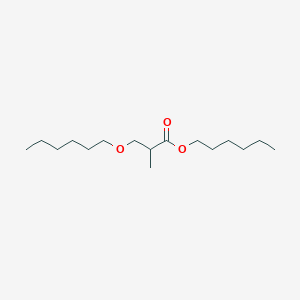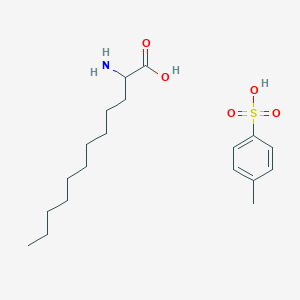
2-Aminododecanoic acid;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminododecanoic acid;4-methylbenzenesulfonic acid is a compound that combines the properties of an amino acid and a sulfonic acid The amino acid component, 2-Aminododecanoic acid, is a derivative of dodecanoic acid with an amino group attached to the second carbon The sulfonic acid component, 4-methylbenzenesulfonic acid, is a derivative of benzene with a sulfonic acid group attached to the fourth carbon and a methyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminododecanoic acid;4-methylbenzenesulfonic acid can be achieved through a multi-step process. One common method involves the reaction of dodecanoic acid with ammonia to form 2-Aminododecanoic acid. This reaction typically requires high temperatures and pressures to facilitate the formation of the amino acid.
For the sulfonic acid component, 4-methylbenzenesulfonic acid can be synthesized through the sulfonation of toluene. This reaction involves the use of sulfuric acid as a sulfonating agent and is typically carried out at elevated temperatures to ensure complete conversion of toluene to 4-methylbenzenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Aminododecanoic acid;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of various substituted amino acids.
Scientific Research Applications
2-Aminododecanoic acid;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-Aminododecanoic acid;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzenesulfonic acid: Similar structure but with a different position of the amino group.
4-Methylbenzenesulfonic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Aminododecanoic acid: Lacks the sulfonic acid group, limiting its applications in certain fields.
Uniqueness
2-Aminododecanoic acid;4-methylbenzenesulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Properties
CAS No. |
92625-29-1 |
|---|---|
Molecular Formula |
C19H33NO5S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-aminododecanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H25NO2.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15;1-6-2-4-7(5-3-6)11(8,9)10/h11H,2-10,13H2,1H3,(H,14,15);2-5H,1H3,(H,8,9,10) |
InChI Key |
CJVJMRUAERKXID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
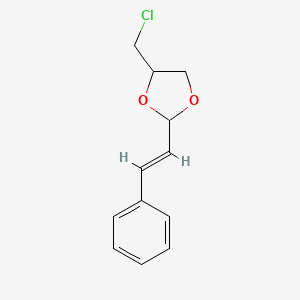

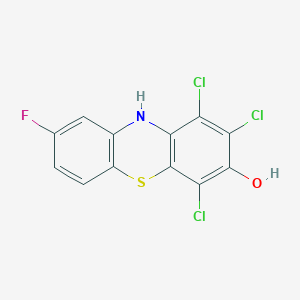

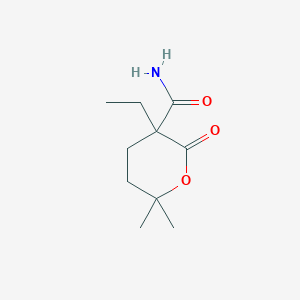
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
